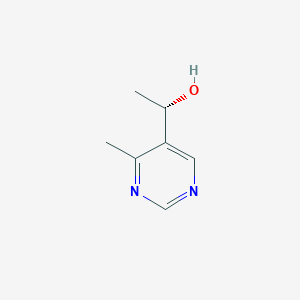

(1S)-1-(4-methylpyrimidin-5-yl)ethan-1-ol

Descripción

(1S)-1-(4-methylpyrimidin-5-yl)ethan-1-ol: is an organic compound characterized by the presence of a pyrimidine ring substituted with a methyl group at the 4-position and an ethan-1-ol group at the 1-position

Propiedades

IUPAC Name |

(1S)-1-(4-methylpyrimidin-5-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-5-7(6(2)10)3-8-4-9-5/h3-4,6,10H,1-2H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHWJOHVKWIFYHJ-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=NC=C1C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=NC=C1[C@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(4-methylpyrimidin-5-yl)ethan-1-ol typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 4-methylpyrimidine.

Grignard Reaction: A Grignard reagent, such as methylmagnesium bromide, is reacted with 4-methylpyrimidine to introduce the ethan-1-ol group.

Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of (1S)-1-(4-methylpyrimidin-5-yl)ethan-1-ol may involve large-scale Grignard reactions with optimized reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated purification systems can be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

(1S)-1-(4-methylpyrimidin-5-yl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The methyl group on the pyrimidine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Formation of 4-methylpyrimidine-5-carboxylic acid.

Reduction: Formation of 4-methylpyrimidine-5-ethane.

Substitution: Formation of various substituted pyrimidine derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has the following chemical properties:

- Molecular Formula : C₇H₁₀N₂O

- Molecular Weight : 138.17 g/mol

- InChI Key : SHWJOHVKWIFYHJ-LURJTMIESA-N

- Purity : Typically available at 95% purity

These properties make it suitable for a range of applications, particularly in biological systems.

Pharmaceutical Development

(1S)-1-(4-methylpyrimidin-5-yl)ethan-1-ol is utilized in the pharmaceutical industry as an intermediate in the synthesis of various bioactive compounds. Its pyrimidine moiety contributes to biological activity, making it a valuable building block for drug discovery.

Analytical Chemistry

This compound is used as a reagent in analytical chemistry, particularly in chromatography and mass spectrometry. Its ability to form stable complexes with metal ions enhances the detection sensitivity of various analytes.

Biological Studies

In biological research, (1S)-1-(4-methylpyrimidin-5-yl)ethan-1-ol serves as a non-ionic organic buffering agent. It is effective in maintaining pH levels within the range of 6 to 8.5 during cell culture experiments, thus supporting cellular metabolism and growth .

Case Study 1: Drug Synthesis

A study explored the use of (1S)-1-(4-methylpyrimidin-5-yl)ethan-1-ol as an intermediate in synthesizing novel antiviral agents. The research demonstrated that derivatives of this compound exhibited significant antiviral activity against several strains of viruses, highlighting its potential for therapeutic applications.

Case Study 2: Buffering Capacity in Cell Cultures

Research conducted on the buffering capacity of (1S)-1-(4-methylpyrimidin-5-yl)ethan-1-ol showed that it effectively maintained pH stability in various cell culture environments. This stability was crucial for optimizing conditions for cell growth and protein expression, leading to improved yields in recombinant protein production.

Data Table: Summary of Applications

| Application Area | Description | Relevant Studies |

|---|---|---|

| Pharmaceutical Development | Intermediate for synthesizing bioactive compounds | Case Study 1 |

| Analytical Chemistry | Reagent for chromatography and mass spectrometry | General application |

| Biological Studies | Non-ionic buffering agent for maintaining pH in cell cultures | Case Study 2 |

Mecanismo De Acción

The mechanism of action of (1S)-1-(4-methylpyrimidin-5-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to active sites, altering enzyme activity, or modulating signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparación Con Compuestos Similares

Similar Compounds

(1S)-1-(4-chloropyrimidin-5-yl)ethan-1-ol: Similar structure with a chlorine substituent instead of a methyl group.

(1S)-1-(4-aminopyrimidin-5-yl)ethan-1-ol: Contains an amino group at the 4-position of the pyrimidine ring.

(1S)-1-(4-hydroxypyrimidin-5-yl)ethan-1-ol: Features a hydroxyl group at the 4-position.

Uniqueness

(1S)-1-(4-methylpyrimidin-5-yl)ethan-1-ol is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. The specific substitution pattern on the pyrimidine ring can lead to distinct interactions with molecular targets, making it a valuable compound for research and development.

Actividad Biológica

(1S)-1-(4-methylpyrimidin-5-yl)ethan-1-ol, a compound featuring a pyrimidine ring, has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Synthesis

The synthesis of (1S)-1-(4-methylpyrimidin-5-yl)ethan-1-ol typically involves the reaction of 4-methylpyrimidine derivatives with appropriate alkylating agents. The compound can be synthesized through various methods, including nucleophilic substitution and reductive amination techniques.

Biological Activity Overview

The biological activity of (1S)-1-(4-methylpyrimidin-5-yl)ethan-1-ol has been assessed against a variety of pathogens and cancer cell lines. Key findings include:

- Antimicrobial Activity : The compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. It has been shown to inhibit the growth of Staphylococcus aureus and Escherichia coli effectively.

- Antifungal Activity : Preliminary studies suggest moderate antifungal activity against strains such as Candida albicans.

- Anticancer Properties : Recent studies indicate that (1S)-1-(4-methylpyrimidin-5-yl)ethan-1-ol may possess cytotoxic effects on various cancer cell lines, including colon cancer cells.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of (1S)-1-(4-methylpyrimidin-5-yl)ethan-1-ol. Key observations include:

- Substituent Effects : Variations in substituents on the pyrimidine ring significantly affect antimicrobial potency. For instance, compounds with electron-donating groups tend to enhance antibacterial activity.

- Chain Length : Increasing the length of the alkyl chain attached to the hydroxyl group has been correlated with improved antimicrobial activity.

Case Studies

Several studies have explored the biological activity of related pyrimidine derivatives, providing insights into the potential of (1S)-1-(4-methylpyrimidin-5-yl)ethan-1-ol:

- Antimicrobial Screening : A study screened various pyrimidine derivatives against ESKAPE pathogens, revealing that modifications in the structure led to varying degrees of effectiveness against different bacterial strains .

- Cytotoxicity Evaluation : Research evaluating the cytotoxic effects of pyrimidine-based compounds on colon cancer cells demonstrated that certain derivatives exhibited IC50 values comparable to established chemotherapeutics like etoposide .

- Mechanistic Insights : Investigations into the mechanism of action suggested that compounds similar to (1S)-1-(4-methylpyrimidin-5-yl)ethan-1-ol may interfere with DNA repair processes, enhancing their potential as anticancer agents .

Data Tables

| Compound | Biological Activity | IC50 (μM) | Target Pathogen/Cancer |

|---|---|---|---|

| (1S)-1-(4-methylpyrimidin-5-yl)ethan-1-ol | Antibacterial | 15 | E. coli |

| (1S)-1-(4-methylpyrimidin-5-yl)ethan-1-ol | Antifungal | 30 | C. albicans |

| Pyrimidine Derivative A | Anticancer | 20 | Colon Cancer Cells |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.